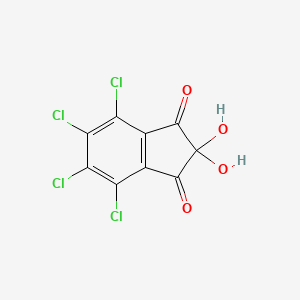
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione is a chemical compound with the molecular formula C9H2Cl4O4. It is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to an indene-1,3-dione core. This compound is known for its unique structure and diverse chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione typically involves the reaction of tetrachlorophthalic anhydride with suitable reagents under controlled conditions. One common method involves the reaction of 2-aminoimidazole with 3,4,5,6-tetrachlorophthalic anhydride in refluxing acetic acid . Another approach includes the use of anhydrous sodium carbonate and ethanol for extraction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction, filtration, drying, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often in the presence of molecular oxygen and catalysts.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, catalysts like 1,4-diamino-2,3-dichloroanthraquinone, and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets and pathways. For instance, it acts as a selective ubiquitin C-terminal hydrolase-L3 (UCH-L3) inhibitor, exhibiting high selectivity over UCH-L1 . This inhibition affects the ubiquitination process in neurons, impacting various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione: This compound shares a similar core structure but differs in the presence of a hydroxyl group instead of two hydroxyl groups.
Tetrachlorophthalic anhydride: A precursor in the synthesis of 4,5,6,7-Tetrachloro-2,2-dihydroxyindene-1,3-dione, it has a similar chlorine-substituted aromatic ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. Its ability to act as a selective inhibitor of specific enzymes further distinguishes it from similar compounds .
Eigenschaften
CAS-Nummer |
106483-67-4 |
|---|---|
Molekularformel |
C9H2Cl4O4 |
Molekulargewicht |
315.9 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2,2-dihydroxyindene-1,3-dione |
InChI |
InChI=1S/C9H2Cl4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H |
InChI-Schlüssel |
MJULQQTWKLAPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


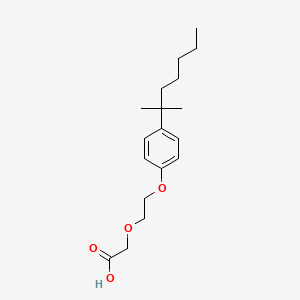
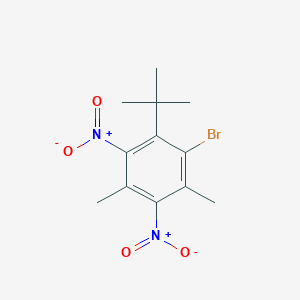
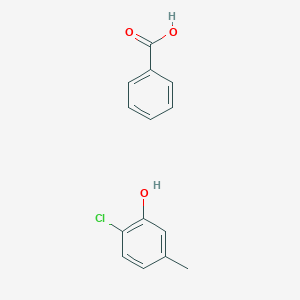
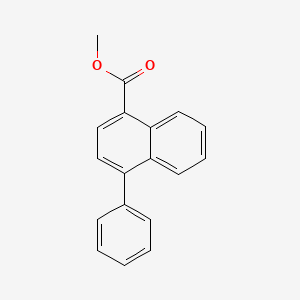
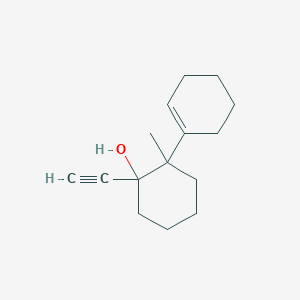
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
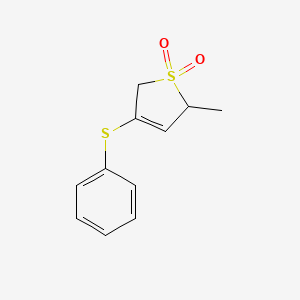
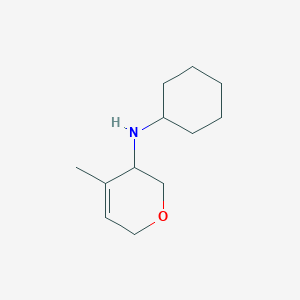

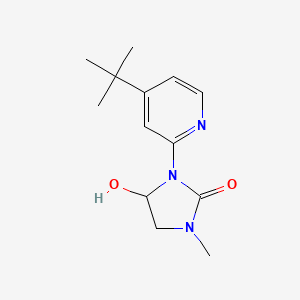
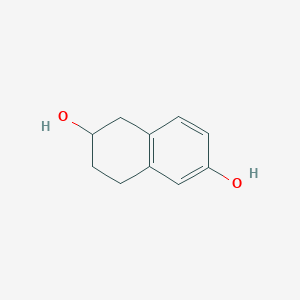
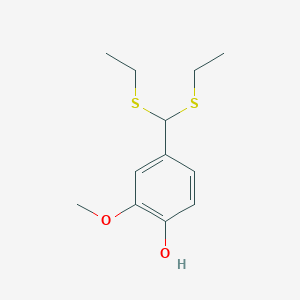
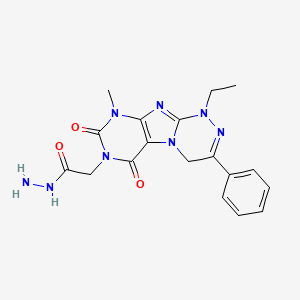
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
